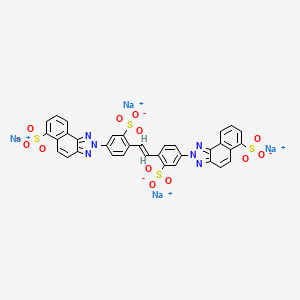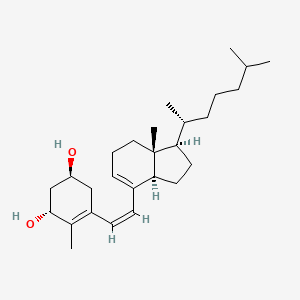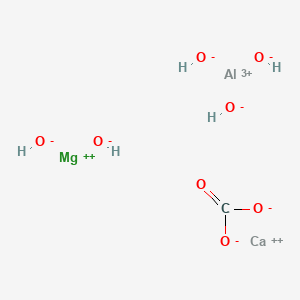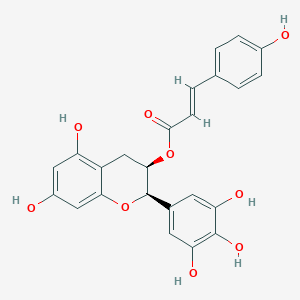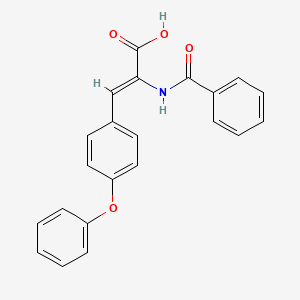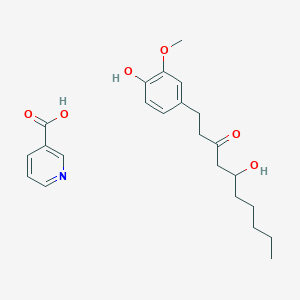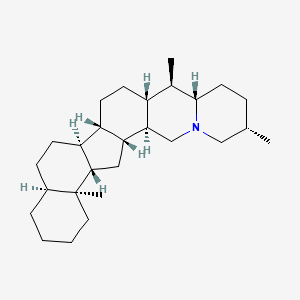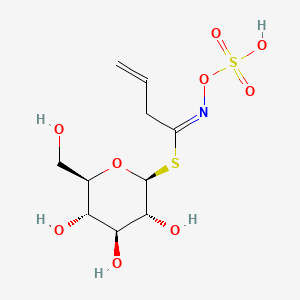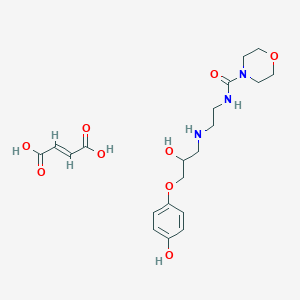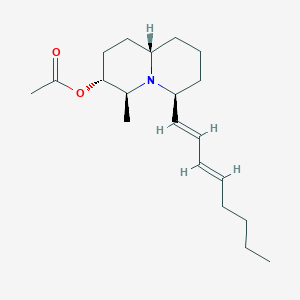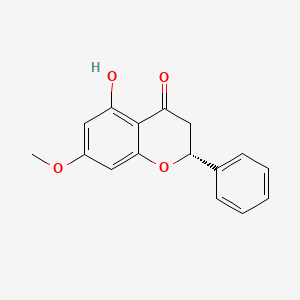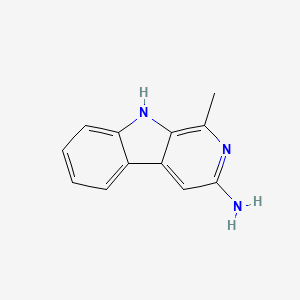
3-Aminoharman
Overview
Description
3-Aminoharman, also known as 9H-Pyrido(3,4-b)indol-3-amine, is a derivative of the β-carboline alkaloid harman. This compound is of significant interest due to its unique chemical structure and potential biological activities. β-Carbolines, including harman and its derivatives, are naturally occurring alkaloids found in various plants and animal tissues. They are known for their diverse pharmacological properties, including neuroprotective, antitumor, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminoharman can be synthesized through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines. Another method involves the reaction of 9H-pyrido[3,4-b]indole-3-carboxylic acid hydrazide with hydrogen chloride and sodium nitrite in lithium hydroxide monohydrate at low temperatures, followed by refluxing with glacial acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoharman undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium with halogenated compounds.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted β-carboline derivatives.
Scientific Research Applications
3-Aminoharman has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various β-carboline derivatives with potential pharmacological activities.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Industry: Utilized in the development of fluorescent probes and other analytical tools due to its unique optical properties
Mechanism of Action
The mechanism of action of 3-Aminoharman involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: It acts as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting neuroprotective effects.
Antitumor Activity: It inhibits the activity of tyrosine kinase enzymes, which are involved in cell proliferation and survival, leading to the suppression of tumor growth.
Antimicrobial Properties: It disrupts the cell membrane integrity of microorganisms, leading to their death
Comparison with Similar Compounds
3-Aminoharman can be compared with other β-carboline derivatives such as harman, harmine, and norharman:
Harman: Similar in structure but lacks the amino group at the C-3 position. It has sedative and antidepressant properties.
Harmine: Contains a methoxy group at the C-7 position and is known for its ability to intercalate with DNA and inhibit DYRK1A kinase.
Norharman: Lacks the methyl group at the N-9 position and exhibits antimicrobial and antitumor activities .
Uniqueness of this compound: The presence of the amino group at the C-3 position in this compound enhances its ability to form hydrogen bonds, increasing its interaction with biological targets and potentially enhancing its pharmacological activities.
Properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-7-12-9(6-11(13)14-7)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLPAGXAGCWCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)N)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233929 | |
| Record name | 3-Aminoharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84872-35-5 | |
| Record name | 3-Aminoharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


